[Lys3]-Bombesin
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Overview
Description
[Lys3]-Bombesin is a synthetic peptide analog of bombesin, a tetradecapeptide originally isolated from the skin of the European fire-bellied toad. Bombesin and its analogs, including this compound, are known for their ability to bind to gastrin-releasing peptide receptors (GRPR), which are overexpressed in various cancers, including prostate and small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Lys3]-Bombesin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and fully deprotected using a TFA-based cleavage cocktail.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [Lys3]-Bombesin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different amino acids.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with altered sequences and potentially different biological activities.
Scientific Research Applications
[Lys3]-Bombesin has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Utilized in positron emission tomography (PET) imaging to detect GRPR-positive tumors, particularly in prostate cancer.
Industry: Employed in the development of diagnostic and therapeutic agents for cancer treatment.
Mechanism of Action
[Lys3]-Bombesin exerts its effects by binding to gastrin-releasing peptide receptors (GRPR) on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various cellular responses, including proliferation, migration, and survival. The primary molecular targets are the GRPRs, which are G-protein-coupled receptors that activate downstream signaling pathways such as the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
Bombesin: The natural peptide from which [Lys3]-Bombesin is derived.
[D-Phe6]-Bombesin: Another synthetic analog with a different amino acid substitution.
[Tyr4]-Bombesin: A variant with a tyrosine substitution at position 4.
Uniqueness of this compound: this compound is unique due to its specific lysine substitution at position 3, which enhances its binding affinity to GRPR and improves its stability and bioavailability. This makes it particularly useful in diagnostic imaging and targeted cancer therapy .
Properties
Molecular Formula |
C71H110N22O18S |
---|---|
Molecular Weight |
1591.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C71H110N22O18S/c1-35(2)25-48(90-63(103)44(15-11-12-23-72)87-65(105)46(16-19-53(73)94)88-64(104)45-18-21-56(97)83-45)62(102)79-32-57(98)85-52(29-55(75)96)70(110)89-47(17-20-54(74)95)66(106)92-50(27-39-30-78-42-14-10-9-13-41(39)42)67(107)82-38(7)61(101)93-59(37(5)6)71(111)80-33-58(99)84-51(28-40-31-77-34-81-40)69(109)91-49(26-36(3)4)68(108)86-43(60(76)100)22-24-112-8/h9-10,13-14,30-31,34-38,43-52,59,78H,11-12,15-29,32-33,72H2,1-8H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,111)(H,82,107)(H,83,97)(H,84,99)(H,85,98)(H,86,108)(H,87,105)(H,88,104)(H,89,110)(H,90,103)(H,91,109)(H,92,106)(H,93,101)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,59-/m0/s1 |
InChI Key |
DXMFSGIDMUPBCC-FPFNSDSHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
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